Antimycobacterial Potency Benchmark: Inferred Activity Shift vs. Isoniazid-Derived 1,3,4-Oxadiazoles
No direct antimycobacterial data exists for the target compound. However, a strong class-level inference can be drawn from the 2007 study by Navarrete-Vázquez et al., which demonstrated that substituent identity on the 1,3,4-oxadiazole core dramatically impacts potency. Compound 4 (4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine) was 10 times more active than isoniazid, 20 times more active than streptomycin, and 28 times more potent than ethambutol against the drug-resistant M. tuberculosis strain CIBIN 112 . The target compound, carrying a 3-fluoropropylsulfanyl group instead of a pentadecyl chain, is predicted to have a completely different lipophilicity-driven membrane penetration profile and target engagement, suggesting its activity, if any, will be quantitatively distinct from these known potent analogs.
| Evidence Dimension | Antimycobacterial activity against drug-resistant M. tuberculosis CIBIN 112 |
|---|---|
| Target Compound Data | Not Available |
| Comparator Or Baseline | 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine (Compound 4): 10x more active than isoniazid; 20x more active than streptomycin; 28x more potent than ethambutol |
| Quantified Difference | Cannot be calculated; activity is expected to be significantly different due to substitution change. |
| Conditions | In vitro assay against M. tuberculosis strain CIBIN 112 (Navarrete-Vázquez et al., 2007) |
Why This Matters
This demonstrates the extreme sensitivity of biological activity to the 5-position substituent within this exact chemotype, strongly suggesting that CAS 477856-92-1 will exhibit a unique, non-interchangeable biological profile.
- [1] Navarrete-Vázquez, G., et al. (2007). Synthesis and antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines. Bioorganic & Medicinal Chemistry, 15(16), 5502-5508. DOI: 10.1016/j.bmc.2007.05.053 View Source
